molecular formula C22H18O2 B1296908 2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene CAS No. 75685-01-7

2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene

Cat. No. B1296908
CAS RN: 75685-01-7
M. Wt: 314.4 g/mol
InChI Key: BJAADAKPADTRCH-UHFFFAOYSA-N
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Description

2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene is a useful research compound. Its molecular formula is C22H18O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244962. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAADAKPADTRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952077
Record name 2,2'-Dimethoxy-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene

CAS RN

75685-01-7, 2960-93-2, 35294-28-1, 75640-87-8
Record name NSC244962
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2960-93-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dimethoxy-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dimethoxy-1,1'-binaphthyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 35294-28-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 75640-87-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

52 g NaOH with the concentration of 30% is formulated at room temperature. Under stirring, 143 g 2,2′-dihydroxy-1,1′-binaphthyl prepared according to the above method, 5.2 g tetrabutylammonium hydrogen sulfate and 500 ml methylbenzene are heated up to 70° C. while being dropwise added with 164 g dimethyl sulfate in order to perform stirring reaction, which is followed by TLC tracing, and upon the disappearance of monoether spots, the reaction continues for a while. The reaction product is cooled and filtered, the filter cake is washed sequentially with 400 ml methylbenzene and 400 ml NaOH solution with the concentration of 5%, then washed with water to be neutral and finally dried to obtain the 2,2′-dimethoxy-1,1′-binaphthyl. The HPLC analysis result shows that the conversion rate of the 2,2′-dihydroxy-1,1′-binaphthyl is more than 99%, the purity of the 2,2′-dimethoxy-1,1′-binaphthyl is more than 98% and the yield of the 2,2′-dimethoxy-1,1′-binaphthyl is more than 95%. Methylbenzene layers are merged to separate out the methylbenzene for recycling.
Name
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step Two
Quantity
164 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
5.2 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

14.3 g 2,2′-Dihydroxy-1,1′-binaphthyl prepared in the step a) of the Example 19, 40 ml sodium hydroxide with the concentration of 7.5%, 0.5 g tetrabutylammonium hydrogen sulfate and 40 ml methylbenzene are added to a round bottom flask with the volume of 100 mL. 16.4 g dimethyl sulfate is dropwise added to the round bottom flask to perform stirring reaction at 70° C.; and after the reaction is performed for 4 hours, the reaction product is filtered to obtain 2,2′-dimethoxy-1,1′-binaphthyl. The methylbenzene is separated from the filtrate. The aforementioned reaction is repeated, and recycling of the methylbenzene five times leads to the results in Table 7.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Prepare a 30% solution with 52 g NaOH at room temperature. Agitate 143 g 2,2′-dihydroxyl-1,1′-binaphthyl prepared as per the said method, 5.2 g tetrabutyl ammonium hydrosulfate and 500 ml methylbenzene, raise the temperature to 70° C. and add 164 g dimethyl sulfate dropwise simultaneously; agitate and react and conduct TLC track; when monoether point disappear, maintain the reaction for a period of time. Cool down and filter the solution; scrub the filter cake with 400 ml methylbenzene and 400 ml 5% NaOH solution successively and then scrub it with water to neutral state; dry it to obtain 2,2′-dimethoxy-1,1′-binaphthyl. The HPLC analysis results are as follows: the conversion of 2,2′-dihydroxyl-1,1′-binaphthyl ≧99%, the purity of 2,2′-dimethoxy-1,1′-binaphthyl ≧98% and the yield of 2,2′-dimethoxy-1,1′-binaphthyl ≧95%. Incorporate the methylbenzene layers and distill and recover the solid wastes. The distilled methylbenzene can be recycled.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
164 g
Type
reactant
Reaction Step Three

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